2,3-Dichlorobenzenemethanesulfonic acid
Description
2,3-Dichlorobenzenemethanesulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 3-positions, coupled with a methanesulfonic acid (–SO₃H) group. The chlorine substituents confer electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. The sulfonic acid group enhances water solubility and thermal stability, making it valuable in industrial and pharmaceutical applications, such as catalysis or as an intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6Cl2O3S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H6Cl2O3S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
InChI Key |
OYVHOYCIMIEQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional distinctions between 2,3-dichlorobenzenemethanesulfonic acid and its analogs:
Key Findings from Comparative Analysis
Chlorine Position Effects :
- The 2,3-dichloro substitution pattern in the target compound creates steric hindrance and electronic effects distinct from the 2,5-dichloro isomer in . The 2,3-arrangement may reduce symmetry, affecting crystallization behavior and intermolecular interactions .
- Compared to the nitrosourea-containing analog in , the absence of a benzene ring in the latter shifts its reactivity toward DNA alkylation, a mechanism critical in chemotherapy .
Functional Group Impact :
- Sulfonic Acid vs. Sulfonamide/Carboxylic Acid : The –SO₃H group in the target compound confers stronger acidity (pKa ~ -1 to 2) compared to sulfonamides (pKa ~ 5–10) or carboxylic acids (pKa ~ 4–5), enhancing solubility in polar solvents .
- Ester vs. Acid Stability : The nitrosourea-ester in is prone to hydrolysis under physiological conditions, unlike the stable sulfonic acid group in the target compound, which resists degradation .
Biological Relevance: The methylsulfonylamino-benzoic acid derivative () combines a sulfonamide linker with a carboxylic acid, enabling dual hydrogen-bonding interactions in drug-receptor binding. This contrasts with the target compound’s singular sulfonic acid moiety, which may limit its specificity in biological systems .
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